Tert-butyl 4-(2-amino-4-methoxyphenyl-amino)piperidine-1-carboxylate

Chemical Synthesis Building Block Purity Procurement

Tert-butyl 4-(2-amino-4-methoxyphenyl-amino)piperidine-1-carboxylate (CAS 1696428-31-5) is a functionalized piperidine building block with a molecular formula of C17H27N3O3 and a molecular weight of 321.4 g/mol. It features a tert-butyl carbamate (Boc) protecting group at the piperidine nitrogen and a unique 2-amino-4-methoxyphenylamino substituent at the 4-position, providing two chemically distinct amine handles for further elaboration.

Molecular Formula C17H27N3O3
Molecular Weight 321.4 g/mol
Cat. No. B13051872
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 4-(2-amino-4-methoxyphenyl-amino)piperidine-1-carboxylate
Molecular FormulaC17H27N3O3
Molecular Weight321.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(CC1)NC2=C(C=C(C=C2)OC)N
InChIInChI=1S/C17H27N3O3/c1-17(2,3)23-16(21)20-9-7-12(8-10-20)19-15-6-5-13(22-4)11-14(15)18/h5-6,11-12,19H,7-10,18H2,1-4H3
InChIKeyLSLKGLFJLAAJTN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Understanding Tert-Butyl 4-(2-Amino-4-Methoxyphenyl-Amino)Piperidine-1-Carboxylate: A Key Research Intermediate


Tert-butyl 4-(2-amino-4-methoxyphenyl-amino)piperidine-1-carboxylate (CAS 1696428-31-5) is a functionalized piperidine building block with a molecular formula of C17H27N3O3 and a molecular weight of 321.4 g/mol . It features a tert-butyl carbamate (Boc) protecting group at the piperidine nitrogen and a unique 2-amino-4-methoxyphenylamino substituent at the 4-position, providing two chemically distinct amine handles for further elaboration [1]. Its computed LogP is 3.09, and its topological polar surface area (TPSA) is 76.82 Ų . This compound serves as a key intermediate in medicinal chemistry for the synthesis of kinase inhibitors and other bioactive molecules where the ortho-amino aniline motif is pharmacologically relevant.

Why Tert-Butyl 4-(2-Amino-4-Methoxyphenyl-Amino)Piperidine-1-Carboxylate Cannot Be Replaced by Common Analogs


Substituting this compound with a generic 4-aminophenyl piperidine or a 4-amino-4-aryl piperidine analog is not a functionally equivalent swap. The targeted compound possesses a distinct 2-amino-4-methoxyphenylamino group, which is a key intermediate for generating fused heterocycles and ligands that require an ortho-amino aniline motif [1]. The presence of the Boc-protected piperidine alongside a free phenylamine creates an orthogonal reactivity profile that simpler analogs, which lack this specific substitution pattern, cannot replicate [2]. This structural difference directly impacts the synthetic route design and the final compound's physicochemical properties, making it a non-interchangeable building block for specific medicinal chemistry programs.

Quantifiable Differentiation Evidence for Tert-Butyl 4-(2-Amino-4-Methoxyphenyl-Amino)Piperidine-1-Carboxylate


Higher Commercial Purity Compared to Closest Structural Analog

The target compound is routinely sourced at a guaranteed purity of 98% (HPLC) from major chemical suppliers . Its closest structural analog, tert-butyl 4-amino-4-(2-methoxyphenyl)piperidine-1-carboxylate (CAS 1779133-74-2), which contains a quaternary carbon linkage instead of a phenylamine, is most commonly available at a 95% purity level from multiple vendors [1]. This 3-percentage-point difference in assay purity is a quantifiable metric that can influence the yield and purity of a downstream synthetic product.

Chemical Synthesis Building Block Purity Procurement

Significantly Higher Topological Polar Surface Area (TPSA) Over Direct Analogs

The target compound has a computed Topological Polar Surface Area (TPSA) of 76.82 Ų . This is significantly higher than the estimated TPSA of its common analog, tert-butyl 4-amino-4-(2-methoxyphenyl)piperidine-1-carboxylate, which is predicted to be approximately 55.6 Ų due to having one less nitrogen atom . The +21.2 Ų difference is a direct consequence of the target compound's extra secondary amine in the phenylamino linker.

Physicochemical Properties Permeability ADME Predictions

Higher Hydrogen Bond Donor (HBD) Count for Modulated Solubility

The molecular structure of the target compound features two hydrogen bond donors (HBD), which likely comprise the primary amine on the phenyl ring and the secondary amine in the linker . In contrast, the closely related analog tert-butyl 4-amino-4-(2-methoxyphenyl)piperidine-1-carboxylate has only one HBD, a single primary amine attached directly to the piperidine ring . This additional HBD is a structural feature directly quantified by the compound's molecular formula and hydrogen count.

Solubility Formulation Chemical Stability

Ortho-Amino Aniline Motif Enables Unique Heterocycle Synthesis Pathways

The 2-amino-4-methoxyphenylamino group is a privileged motif for forming benzimidazoles, quinoxalines, and other fused heterocycles, a synthetic pathway not possible with analogs lacking the ortho-diamine arrangement [1]. While the analog tert-butyl 4-{[2-amino-4-(methoxycarbonyl)phenyl]amino}piperidine-1-carboxylate also contains an ortho-amino group, its electron-withdrawing ester substituent alters the ring's nucleophilicity and directs subsequent chemistry differently [2]. The target compound's electron-donating methoxy group activates the ring for electrophilic substitution and cyclization reactions.

Medicinal Chemistry Scaffold Diversity Kinase Inhibitors

Optimal Application Scenarios for Tert-Butyl 4-(2-Amino-4-Methoxyphenyl-Amino)Piperidine-1-Carboxylate Based on Differentiation Evidence


Synthesis of Benzimidazole and Quinoxaline Kinase Inhibitor Scaffolds

The ortho-amino aniline functionality is a direct precursor for constructing benzimidazole and quinoxaline cores, common in kinase inhibitor drug discovery [1]. The higher starting purity (98% vs. 95% for analogs) and the electron-donating methoxy group of this compound are critical for achieving high yields in these cyclization reactions without the need for pre-purification or protecting group adjustments .

Development of Polar, Soluble PROTAC Linkers

With a significantly higher TPSA (76.82 Ų) and two hydrogen bond donors, this compound is ideally suited for synthesizing proteolysis targeting chimera (PROTAC) linkers where enhanced aqueous solubility and moderate permeability are desired to maintain favorable pharmacokinetic profiles [2].

Building Block for Anti-Tubulin Agents Targeting Colchicine Site

Research has established the 2-amino-4-methoxyphenyl motif as a key pharmacophore for anti-tubulin activity [1]. This compound provides a direct, Boc-protected route to explore this chemical space, offering a distinct synthetic advantage over analogs that require additional functional group manipulations to install the diamine motif, a process often accompanied by yield loss .

Orthogonal Bioconjugation Chemistry

The presence of two distinct, selectively addressable amine groups—a Boc-protected aliphatic piperidine and a free aromatic aniline—allows for precise, sequential conjugation with different payloads or fluorescent tags. This is a clear advantage over analogs with a single amine, which can only be functionalized at one site [2].

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